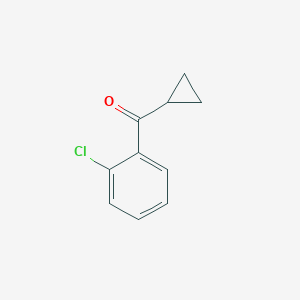

2-Chlorophenyl cyclopropyl ketone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

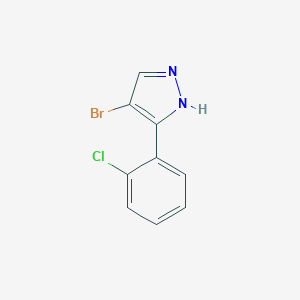

“2-Chlorophenyl cyclopropyl ketone” is a chemical compound with the molecular formula C10H9ClO . It is used in laboratory chemicals .

Synthesis Analysis

A novel process for the synthesis of “2-Chlorophenyl cyclopropyl ketone” has been reported . This process involves the use of cyclopentanone p-toluenesulfonylhydrazone and 2-chlorobenzaldehyde . This synthesis process is significant as it provides a new method for the production of ketamine .Molecular Structure Analysis

The molecular structure of “2-Chlorophenyl cyclopropyl ketone” consists of a cyclopropyl group attached to a ketone group, which is further connected to a 2-chlorophenyl group . The InChI code for this compound isInChI=1S/C10H9ClO/c11-9-4-2-1-3-8 (9)10 (12)7-5-6-7/h1-4,7H,5-6H2 . Physical And Chemical Properties Analysis

“2-Chlorophenyl cyclopropyl ketone” has a molecular weight of 180.63 g/mol . It has a computed XLogP3 value of 2.5, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . The compound is stable under normal conditions .科学的研究の応用

Synthesis and Chemical Reactions

Synthesis of Insecticide Intermediates : Gao Xue-yan (2011) demonstrated the synthesis of an insecticide intermediate using 4-Chlorophenyl cyclopropyl ketone, which yielded 70.6% in a "one-pot" reaction process (Gao Xue-yan, 2011).

Friedel-Crafts Acylation for Ketone Production : Jasia Mahdi et al. (2011) prepared various ketones, including 2-Chlorophenyl cyclopropyl ketone, through the Friedel–Crafts acylation reaction using microwave heating, yielding higher results than conventional heating (Jasia Mahdi et al., 2011).

Synthesis of Cyclopropylcarbonyl Compounds : R. Ando et al. (1984) described a method where ketone enolates react with p-chlorophenyl vinyl selenoxide to form cyclopropyl ketones (R. Ando et al., 1984).

Synthesis of Substituted Cyclopropane Acetic Acid Ethyl Esters : A study by R. Nongkhlaw et al. (2005) showed the preparation of cyclopropane acetic acid ethyl esters from cyclopropyl alkyl ketones (R. Nongkhlaw et al., 2005).

Production of Various Compounds : The work of S. Ma et al. (2004) explored the synthesis of different products, including 4H-pyrans and furans, from 2-methylene- or alkylidenecyclopropanyl ketones (S. Ma et al., 2004).

Synthesis of Isoxazoles : O. Singh et al. (1999) reported the synthesis of isoxazoles from cyclopropyl ketones (O. Singh et al., 1999).

Synthesis of Dihydropyrroles and Pyrroles : Ryan P. Wurz et al. (2005) used doubly activated cyclopropanes for the synthesis of dihydropyrroles and pyrroles (Ryan P. Wurz et al., 2005).

作用機序

Mode of Action

It is known that cyclopropane derivatives can act as two- to five-carbon synthons in cycloaddition reactions, affording many possibilities in producing small to middle all-carbon ring structures

Biochemical Pathways

Cyclopropane derivatives are known to be involved in various biochemical pathways, including those related to the synthesis of cyclopropanes

Result of Action

As a cyclopropane derivative, it may have potential effects on the formation of small to middle all-carbon ring structures . .

Safety and Hazards

特性

IUPAC Name |

(2-chlorophenyl)-cyclopropylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKXWPJBKVZFRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642499 |

Source

|

| Record name | (2-Chlorophenyl)(cyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chlorophenyl cyclopropyl ketone | |

CAS RN |

149914-81-8 |

Source

|

| Record name | (2-Chlorophenyl)(cyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。